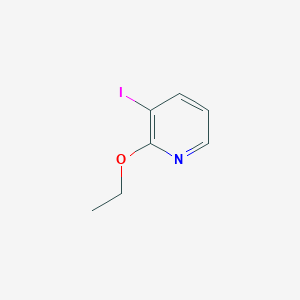

2-Ethoxy-3-iodopyridine

描述

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, holds a position of considerable importance in the field of medicinal chemistry and materials science. rsc.org As an isostere of benzene, pyridine is a fundamental component in the synthesis of pharmaceuticals and agrochemicals. rsc.org Its presence is noted in numerous natural compounds, including vitamins, co-enzymes, and alkaloids. mdpi.com The adaptability of the pyridine scaffold has made it a privileged structure in drug discovery, with over 7,000 drug molecules incorporating this core component. rsc.org

The inclusion of the pyridine moiety can enhance the pharmacological properties of a drug, partly due to its weak basicity and aqueous solubility. mdpi.com Consequently, pyridine derivatives have been developed as potent agents against a wide array of diseases. rsc.org The U.S. Food and Drug Administration (FDA) has approved a significant number of pharmaceuticals based on pyridine or its reduced form, dihydropyridine, for treating conditions such as tuberculosis, HIV/AIDS, cancer, and hypertension. tulane.edu The versatility of pyridine and its derivatives as both reactants and foundational materials for structural modifications underscores their substantial impact on medicinal chemistry. enpress-publisher.com Beyond medicine, pyridine derivatives are also integral in the textile industry for dye creation and in agriculture as insecticides, fungicides, and herbicides. enpress-publisher.com

Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines serve as critical starting materials in a multitude of organic synthesis processes. eurekalert.orgnews-medical.net These compounds are particularly valuable as precursors for creating highly substituted pyridine derivatives, which can be challenging to synthesize directly from the parent pyridine ring. eurekalert.orgnews-medical.net The halogen atom acts as a handle, enabling a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net

The reactivity and regioselectivity of these reactions are influenced by the nature and position of the halogen substituent(s) on the pyridine ring. researchgate.net For instance, in polyhalogenated pyridines, "hard" nucleophiles like alkoxides tend to substitute at positions ortho to the ring nitrogen, while "soft" nucleophiles like thiolates often react at the para position. orgchemres.org This predictable reactivity allows for the controlled, site-selective functionalization of the pyridine core. mountainscholar.org The development of efficient halogenation protocols for pyridine N-oxides has further expanded the practical access to various 2-halo-substituted pyridines, which are key intermediates for pharmaceuticals. acs.org The ability to generate a wide range of chloro-, bromo-, iodo-, and fluoropyridines offers broad utility for synthetic chemists. rsc.org

Contextualization of 2-Ethoxy-3-iodopyridine within the Landscape of Pyridine Derivatives

This compound is a disubstituted pyridine that embodies the synthetic utility of halogenated pyridine intermediates. It features an electron-donating ethoxy group at the 2-position and an iodine atom at the 3-position. This specific arrangement of substituents makes it a valuable reagent in organic synthesis, particularly for constructing more complex molecular architectures through cross-coupling reactions.

The iodine atom at the C3 position is an excellent leaving group in palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The presence of the C2-ethoxy group influences the electronic properties of the ring, which in turn can affect the reactivity at the C3 position. As a readily available building block, this compound provides a direct route to a variety of 2,3-disubstituted pyridine derivatives, which are prevalent motifs in pharmacologically active compounds. gu.se

Below are the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 766557-60-2 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₇H₈INO | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 249.05 g/mol | sigmaaldrich.com |

| Boiling Point | 255.3±25.0 °C (Predicted) | chemicalbook.comchemblink.com |

| Density | 1.714±0.06 g/cm³ (Predicted) | chemicalbook.comchemblink.com |

| Physical Form | Solid | sigmaaldrich.com |

| Solubility | Slightly soluble (2.7 g/L) at 25 °C | chemblink.com |

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCXFQFGXYWCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590329 | |

| Record name | 2-Ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-60-2 | |

| Record name | 2-Ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Ethoxy 3 Iodopyridine and Its Derivatives

Direct Synthetic Routes to 2-Ethoxy-3-iodopyridine

Direct synthetic strategies aim to introduce the key iodo and ethoxy groups onto the pyridine (B92270) ring with high regioselectivity. These methods include the direct iodination of an ethoxypyridine precursor and the etherification of an iodinated pyridone.

The direct iodination of 2-ethoxypyridine (B84967) presents a challenge due to the electronic nature of the pyridine ring. However, methods involving metalation have proven effective. The 2-ethoxy group can direct metalating agents to the C3 position, which can then be quenched with an iodine source. A common strategy involves the use of strong bases like lithium diisopropylamide (LDA) to achieve regioselective lithiation at the 3-position, followed by treatment with molecular iodine (I₂). nih.govmdpi.com This approach leverages the directing effect of the alkoxy group to achieve the desired C3 functionalization. mdpi.com

| Precursor | Reagents | Conditions | Product | Notes |

| 2-Ethoxypyridine | 1. n-BuLi or LDA2. I₂ | Low temperature (e.g., -78 °C) in an inert solvent like THF | This compound | The alkoxy group directs lithiation to the ortho position (C3). nih.govmdpi.com |

This interactive table summarizes a common iodination strategy.

An alternative direct route involves the etherification of a 3-iodopyridin-2(1H)-one (also known as 3-iodo-2-hydroxypyridine). This method, analogous to the Williamson ether synthesis, typically involves deprotonating the hydroxypyridine with a suitable base to form the corresponding pyridoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide. doubtnut.com This pathway is advantageous when the iodinated hydroxypyridine precursor is readily accessible.

| Precursor | Ethylating Agent | Base | Solvent | Product |

| 3-Iodo-2-hydroxypyridine | Ethyl iodide (EtI) or Ethyl bromide (EtBr) | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | DMF or Acetonitrile (B52724) | This compound |

This interactive table outlines the etherification approach to synthesizing this compound.

Regioselectivity is paramount in the synthesis of polysubstituted pyridines. For this compound, directed ortho-metalation is a key regioselective strategy. nih.gov The lithiation of 2-alkoxypyridines is a well-established method for functionalization at the C3 position. acs.org Similarly, the lithiation of 2-halopyridines, such as 2-chloropyridine, followed by quenching with electrophiles, can provide 2,3-disubstituted pyridines. researchgate.net

More advanced methods involve the generation of pyridyne intermediates. For instance, treatment of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi can lead to a 3,4-pyridyne intermediate. rsc.org While this specific example leads to 3,4-difunctionalization, it highlights the power of aryne chemistry in achieving regioselective functionalization of the pyridine ring, which can be adapted for various substitution patterns. rsc.org

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes rely on the chemical modification of pyridine derivatives that already possess some of the required functional groups or their precursors.

The target compound can be synthesized from other halogenated pyridines. One common method is the nucleophilic aromatic substitution (SNAr) of a more reactive halogen at the 2-position. For example, 2-chloro-3-iodopyridine (B15675) can be converted to this compound by reaction with sodium ethoxide. ambeed.comnih.gov The electron-withdrawing iodine atom at C3 and the pyridine nitrogen atom activate the C2 position towards nucleophilic attack.

Another approach is a halogen exchange reaction. If 2-ethoxy-3-bromopyridine is available, it can potentially be converted to the corresponding iodo derivative, although this is less common than the SNAr approach. Lithiation of a bromo- or chloro-pyridine followed by quenching with iodine is also a viable strategy, as seen in the preparation of 2,3-dichloro-5-iodopyridine (B1321507) from 5-bromo-2,3-dichloropyridine (B1281206). google.com

| Starting Material | Reagents | Reaction Type | Product |

| 2-Chloro-3-iodopyridine | Sodium ethoxide (NaOEt) | Nucleophilic Aromatic Substitution (SNAr) | This compound |

| 5-Bromo-2,3-dichloropyridine | 1. n-BuLi2. I₂ | Lithiation-Iodination | 2,3-Dichloro-5-iodopyridine |

This interactive table shows examples of conversions from other halogenated pyridines.

The synthesis can commence from hydroxypyridine precursors, which exist in tautomeric equilibrium with their pyridone forms. diva-portal.orgnih.gov For example, starting from a 2-hydroxypyridine, a two-step sequence can be envisioned: iodination of the ring followed by etherification of the hydroxyl group. The iodination of 2-pyridones can be achieved using various iodinating agents. Subsequently, the resulting 3-iodo-2-hydroxypyridine can be O-alkylated to yield this compound, as described in section 2.1.2. This approach is particularly useful if the substituted hydroxypyridine is commercially available or easily synthesized. scielo.org.mx

Multi-step Reaction Sequences for Complex Pyridine Architectures

The synthesis of complex, polyfunctional pyridines often relies on multi-step reaction sequences where key intermediates, such as derivatives of this compound, are strategically functionalized. One powerful approach involves the generation of a pyridyne intermediate from a dihalogenated precursor. For instance, starting from 3-chloro-2-ethoxypyridine, treatment with n-butyllithium can lead to a pyridyne that subsequently undergoes functionalization.

A notable example from the Knochel group demonstrates a two-step sequence to introduce different substituents at the 3- and 4-positions of the 2-ethoxypyridine ring. uni-muenchen.de The process begins with the reaction of 3-chloro-2-ethoxypyridine with n-butyllithium and a Grignard reagent, like (4-chlorophenyl)magnesium bromide. This mixture is then quenched with iodine to yield the target compound, 4-(4-chlorophenyl)-2-ethoxy-3-iodopyridine. uni-muenchen.de This sequence highlights the utility of a controlled, stepwise functionalization to build molecular complexity on the pyridine core.

| Starting Material | Reagents | Intermediate | Quenching Agent | Final Product | Yield |

| 3-Chloro-2-ethoxypyridine | 1. n-Butyllithium 2. (4-chlorophenyl)magnesium bromide | Organometallic pyridine species | Iodine (I₂) | 4-(4-Chlorophenyl)-2-ethoxy-3-iodopyridine | 50% uni-muenchen.de |

This table illustrates a representative multi-step sequence for a complex pyridine derivative.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have provided more efficient and powerful tools for the synthesis of pyridine derivatives. These innovations include the use of microwave-assisted protocols, continuous flow chemistry, and novel catalytic systems for forming specific chemical bonds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of heterocyclic chemistry, microwave irradiation has been successfully employed for the synthesis of various pyridine and imidazo[1,5-a]pyridine (B1214698) scaffolds. mdpi.comnih.gov The methodology typically involves heating the reaction mixture in a sealed vessel within a microwave reactor, allowing for rapid and uniform heating. mdpi.com For example, the SN2-type reaction between pyridylimidazo[1,5-a]pyridine derivatives and iodoethane (B44018) to form pyridinium (B92312) salts has been achieved in 50 minutes at 155 °C using this technique. mdpi.com While a specific protocol for this compound is not detailed, the successful application of microwave assistance in the synthesis of structurally related nitrogen heterocycles suggests its potential utility in optimizing the synthesis of ethoxy-iodopyridine derivatives. nih.govmdpi.com

Catalytic Approaches for Carbon-Halogen Bond Formation

The direct introduction of a halogen atom onto a pyridine ring via C-H activation is a highly atom-economical and desirable transformation. Modern catalytic methods have been developed to achieve this, particularly for iodination. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant represents a significant advance. nih.gov This method is effective for a wide range of substrates, including those containing heterocycles like pyridine, which are often challenging due to their ability to coordinate with and inhibit the catalyst. nih.gov The success of this system relies on the use of an amide directing group and an acetate (B1210297) salt to facilitate the catalytic cycle. nih.gov Another approach involves cobalt-catalyzed C-H iodination, which can proceed using elemental iodine and a cobalt acetate catalyst, offering an alternative metal for this transformation. mdpi.com These catalytic strategies provide a direct route to aryl iodides, which are valuable precursors for cross-coupling reactions.

| Catalytic System | Directing Group | Substrate Type | Key Advantage |

| Pd(OAc)₂ / I₂ | Weakly coordinating amides | Heterocycles (including pyridines) | Uses I₂ as the sole oxidant, high functional group tolerance. nih.gov |

| Co(OAc)₂ / I₂ | Bidentate chelation (e.g., 2-Aminophenyloxazoline) | Benzamides | Utilizes an inexpensive and earth-abundant metal catalyst. mdpi.com |

This table summarizes modern catalytic methods for C-H iodination applicable to pyridine systems.

Enantioselective Synthesis of Chiral Derivatives of this compound

The creation of chiral pyridine derivatives is of paramount importance, particularly in medicinal chemistry, where the stereochemistry of a molecule dictates its biological activity. chim.itresearchgate.net However, the catalytic asymmetric synthesis of chiral pyridines is challenging due to the inherent properties of the pyridine ring, such as its Lewis basicity, which can deactivate catalysts. chim.it

Chiral Catalyst Development for Asymmetric Transformations

Overcoming the challenges of asymmetric pyridine synthesis has been a major focus of catalyst development. The innovation of "privileged" chiral ligands has been crucial for advancing this field. acs.org These ligands, when complexed with a transition metal, create a chiral environment that can effectively control the stereochemical outcome of a reaction.

Several key strategies have proven successful:

Transition Metal Catalysis with Chiral Ligands : A variety of transition metals, including copper, rhodium, iridium, and palladium, have been paired with chiral ligands to catalyze enantioselective transformations on pyridine-containing substrates. chim.itresearchgate.netacs.org For instance, copper complexes with chiral diphosphine ligands, in conjunction with a Lewis acid activator, can achieve highly enantioselective alkylation of alkenyl pyridines. researchgate.netmdpi.com Similarly, iridium catalysts bearing chiral N,B-bidentate ligands have been developed for highly enantioselective C-H borylation of pyridine derivatives. acs.org

Lewis Acid Co-catalysis : The electrophilicity of the pyridine ring can be enhanced by the addition of a Lewis acid. This strategy involves the coordination of the Lewis acid to the pyridine nitrogen, which activates the ring for nucleophilic attack. This approach has been successfully used in copper-catalyzed asymmetric dearomatization reactions to create chiral δ-lactam derivatives with excellent regio- and stereochemistry control. mdpi.com

Organocatalysis : Chiral organocatalysts, such as tertiary amine Lewis bases, can generate chiral C(1)-ammonium enolates that react with pyridinium salts. This method provides a metal-free approach to the enantioselective dearomatization of pyridines, yielding valuable 1,4-dihydropyridine (B1200194) intermediates. rsc.org

The development of modular and tunable chiral pyridine units (CPUs) within ligands has addressed the paradox between reactivity and stereoselectivity. acs.org By creating a well-defined three-dimensional structure, these advanced ligands minimize steric hindrance near the metal center while controlling the broader chiral environment, thus enabling both high catalytic activity and excellent stereoselectivity. acs.org

| Catalyst/Ligand Type | Transformation | Substrate Class |

| Copper / Chiral Diphosphine Ligands (e.g., Ph-BPE) | Asymmetric Alkylation / Dearomatization | Alkenyl Pyridines, 2-Methoxypyridines researchgate.netmdpi.com |

| Iridium / Chiral N,B-Bidentate Ligands | Asymmetric C-H Borylation | Diaryl(2-pyridyl)methanes chim.itacs.org |

| Rhodium / BINAP | Asymmetric Dearomatization | Pyridinium salts with boronic acids mdpi.com |

| Chiral Tertiary Amine Lewis Base | Organocatalytic Dearomatization | Pyridinium salts with pronucleophiles rsc.org |

This table presents examples of chiral catalyst systems used for the asymmetric synthesis of pyridine derivatives.

Strategies for Inducing Stereoselectivity at Pyridine Ring or Side Chains

The asymmetric synthesis of pyridine derivatives presents a formidable challenge due to the aromatic and symmetric nature of the pyridine ring. numberanalytics.com However, several powerful strategies have been developed to overcome this, including the use of chiral catalysts, chiral auxiliaries, and the dearomatization of the pyridine nucleus. numberanalytics.commdpi.com

Chiral Catalysis:

Chiral catalysis is a highly effective method for achieving enantioselective synthesis. numberanalytics.com Transition metal complexes featuring chiral ligands have been successfully employed to catalyze asymmetric reactions that lead to the formation of pyridine derivatives with high enantiomeric excess. numberanalytics.comucla.edu For example, copper complexes with chiral phosphine (B1218219) ligands have been used in the enantioselective arylation of pyridinium salts, yielding 2-aryl-1,2-dihydropyridines. ucla.edu Similarly, rhodium(II) carboxylates have been shown to catalyze the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, producing syn-α-hydroxy-β-amino esters with moderate enantioselectivity. diva-portal.org

Chiral Auxiliaries:

Another established strategy involves the temporary attachment of a chiral auxiliary to the pyridine substrate. numberanalytics.com This auxiliary directs the stereochemical outcome of a subsequent reaction, and its later removal yields the enantiomerically enriched product. numberanalytics.com Camphor-based chiral auxiliaries, for instance, have proven effective in the synthesis of chiral pyridines. metu.edu.tr An innovative approach combines the use of a chiral oxazolidinone auxiliary with heterogeneous catalytic hydrogenation. This method allows for the stereoselective formation of piperidines with multiple new chiral centers in a single step, followed by the traceless cleavage of the auxiliary. dicp.ac.cn

Stereoselective Dearomatization:

The dearomatization of the pyridine ring is a powerful strategy for creating complex chiral structures from readily available starting materials. mdpi.com This can be achieved through various methods, including nucleophilic addition and cycloaddition reactions. acs.org For instance, the enantioselective addition of Grignard reagents to N-acylpyridinium salts, catalyzed by copper complexes with chiral ligands, affords chiral 2-pyridones. mdpi.com Additionally, a highly enantioselective nucleophilic 1,4-dearomatization of pyridines can be achieved using a chiral copper hydride complex under mild conditions, without the need for pre-activation of the heterocycle. acs.org

| Strategy | Catalyst/Auxiliary | Reaction Type | Product | Enantiomeric Excess (ee) |

| Chiral Catalysis | Ni(0) with chiral phosphoramidite (B1245037) ligand | Cross-coupling of arylzinc reagents with pyridinium ions | 2-Aryl-1,2-dihydropyridines | Up to 91% |

| Chiral Catalysis | Rhodium(II) carboxylates | 1,3-Dipolar cycloaddition | syn-α-Hydroxy-β-amino esters | Up to 82:18 er |

| Chiral Auxiliary | Chiral oxazolidinones | Asymmetric hydrogenation | Substituted piperidines | Up to 98% |

| Stereoselective Dearomatization | Copper-catalyzed Grignard addition | Nucleophilic addition to N-acylpyridinium salts | Chiral 2-pyridones | Up to 99% |

Diastereoselective Routes to Substituted Ethoxypyridines

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is particularly relevant for the synthesis of highly substituted ethoxypyridine derivatives, where the spatial arrangement of substituents can significantly impact biological activity and physical properties.

Substrate-Controlled Diastereoselectivity:

In many cases, the inherent chirality of a substrate can direct the formation of new stereocenters in a diastereoselective manner. diva-portal.org For example, the reduction of a ketone can lead to a mixture of diastereomeric alcohols, with the ratio depending on the steric environment around the carbonyl group. acs.org Similarly, Grignard reactions on certain ketones can produce tertiary alcohols with high diastereomeric excesses. acs.org

Reagent-Controlled Diastereoselectivity:

The choice of reagents and reaction conditions can also profoundly influence the diastereoselectivity of a reaction. A notable example is the intramolecular Ritter reaction of indanol intermediates, which produces a cis-fused hexahydro-4aH-indeno[1,2-b]pyridine ring system with high diastereoselectivity. acs.orgnih.gov This reaction allows for the creation of two angularly substituted stereocenters in a controlled fashion. nih.gov

Another powerful method is the iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones. This reaction proceeds with high trans-selectivity, yielding hetero- and carbocycles with hydroxyl and iodomethyl groups on opposite faces of the ring system. organic-chemistry.org The stereochemical outcome is rationalized by a chelated chair-like transition state that minimizes steric interactions. organic-chemistry.org

Catalytic Diastereoselective Reactions:

Catalytic methods offer an efficient and atom-economical approach to diastereoselective synthesis. For instance, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method is notable for its broad substrate scope and metal-free conditions. nih.gov

| Reaction Type | Key Reagents/Catalyst | Product | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |

| Intramolecular Ritter Reaction | Acidic conditions | cis-fused hexahydro-4aH-indeno[1,2-b]pyridine | High diastereoselectivity |

| Iodo-aldol Cyclization | TiCl4, Bu4NI | trans-substituted hetero- and carbocycles | High trans-selectivity |

| Grignard Reaction | Alkyl- or arylmagnesium bromide | Tertiary alcohols | 50% to 98% de |

| Boronyl Radical-Catalyzed Cycloaddition | Diboron compounds, 4-phenylpyridine | Polysubstituted piperidines | High diastereoselectivity |

Reactivity and Mechanistic Investigations of 2 Ethoxy 3 Iodopyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The reactivity of the 2-ethoxy-3-iodopyridine scaffold is dictated by the electronic characteristics of its constituent parts: the electron-deficient pyridine ring, the activating 2-ethoxy group, and the deactivating but labile 3-iodo group.

Regiochemistry and Stereochemistry of Substitution Pathways

The regiochemical outcome of substitution reactions on this compound is a complex interplay of electronic and steric effects. For electrophilic aromatic substitution, the pyridine nitrogen atom deactivates the ring and directs incoming electrophiles to the meta-position (C3 and C5). wikipedia.org However, the 2-ethoxy group is an activating, ortho- and para-directing substituent, favoring substitution at C3 and C5. The convergence of these directing effects on the C3 and C5 positions suggests these are the most likely sites for electrophilic attack. Given that the C3 position is already occupied by iodine, further electrophilic substitution would be predicted to occur at the C5 position. This is supported by studies on directed ortho-metalation of 2-ethoxypyridine (B84967), which show that lithiation (a form of electrophilic attack by a metal) occurs selectively at the C3 position, guided by the ethoxy group. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2 and C4 positions, where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. researchgate.netorgchemres.org In this compound, the C2 position is occupied, leaving the C4 and C6 positions as the most electronically favored for nucleophilic attack. However, the presence of iodine at C3 provides a good leaving group, making direct substitution at this position possible, although it is not as electronically activated as the C4 or C6 positions. The outcome often depends on the nature of the nucleophile; studies on related polychlorinated iodopyridines have shown that hard nucleophiles (like alkoxides) can favor attack at ortho positions, while soft nucleophiles (like thiolates) may favor the para position. orgchemres.org

Influence of the Ethoxy Group on Pyridine Ring Activation and Deactivation

The ethoxy group at the C2 position plays a crucial role as an activating group. Through its +R (resonance) effect, the oxygen atom donates electron density to the pyridine ring, partially counteracting the strong electron-withdrawing -I (inductive) effect of the ring nitrogen. dur.ac.uk This activation is vital for facilitating electrophilic substitution reactions that are otherwise very difficult on an unsubstituted pyridine ring. rsc.org The increased electron density makes the ring more susceptible to attack by electrophiles.

Conversely, in the context of nucleophilic aromatic substitution, the 2-ethoxy group is a potential leaving group itself, though inferior to halides. Its primary influence, however, is electronic; by donating electron density, it slightly reduces the electrophilicity of the ring carbons compared to a pyridine with only electron-withdrawing substituents, but its directing effects remain dominant in many reaction types, including metalations. researchgate.net

Role of the Iodine Atom as a Directing Group and Leaving Group

The iodine atom at the C3 position has a dual role. As a halogen, it is an electron-withdrawing group via induction (-I effect), which further deactivates the ring towards electrophilic attack. However, like other halogens, it can direct incoming electrophiles to ortho and para positions, though this effect is generally weaker than its deactivating nature.

The most significant role of the iodine atom in this compound is as an excellent leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for both nucleophilic aromatic substitution and the oxidative addition step in transition metal-catalyzed cross-coupling reactions. wikipedia.orgrsc.org This high reactivity makes this compound a valuable building block, as the iodine can be selectively replaced to introduce a wide variety of functional groups. chemicalbook.comcymitquimica.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond toward oxidative addition.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi, Buchwald-Hartwig)

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-nitrogen bonds using this compound as the electrophilic partner. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, making the C3-iodo position the exclusive site of reaction. wuxiapptec.comreddit.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent. While direct examples with this compound are not prevalent in cited literature, the successful coupling of the analogous 2-ethoxy-3-pyridylboronic acid with various aryl halides in high yields demonstrates the viability of this transformation. researchgate.net The conditions are generally mild and tolerant of many functional groups. nobelprize.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Arylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | High |

| Heteroarylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | High |

| Potassium aryltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | High |

Data is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving iodopyridines and related substrates. researchgate.netnobelprize.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between this compound and a terminal alkyne. It is typically co-catalyzed by palladium and copper salts. scirp.orgresearchgate.net Studies on the closely related 2-amino-3-iodopyridine (B10696) show excellent yields under standard Sonogashira conditions, indicating that this compound would react similarly to produce 2-ethoxy-3-alkynylpyridines. beilstein-journals.orgbeilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | >90 |

| Propargyl alcohol | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | >90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | High |

Data is illustrative and based on conditions reported for analogous 3-iodopyridine (B74083) substrates. scirp.orgresearchgate.netbeilstein-journals.org

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene. Although specific examples with this compound are not detailed in the searched literature, aryl iodides are standard, highly reactive substrates for this transformation, and successful coupling is expected under typical Heck conditions (e.g., Pd(OAc)₂, a phosphine (B1218219) ligand or phosphine-free, and an amine base).

Negishi Coupling: This reaction involves the coupling of the aryl iodide with an organozinc reagent. wikipedia.org It is a powerful tool for creating C-C bonds and is known to be effective for halopyridines, often succeeding where other methods may falter due to its high functional group tolerance and the reactivity of the organozinc partner. rsc.orgtaylorandfrancis.com

Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds by coupling aryl halides with amines. nrochemistry.com The reaction is highly versatile, accommodating a wide range of primary and secondary amines. The use of specialized biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) with a palladium source and a strong base (e.g., NaOtBu, K₃PO₄) enables the efficient synthesis of 3-amino-2-ethoxypyridine derivatives. wuxiapptec.comnih.govrsc.org

Table 3: General Conditions for Buchwald-Hartwig Amination

| Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) |

| Primary/Secondary Alkyl or Aryl Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, etc. | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |

Data represents a generalized set of conditions for the Buchwald-Hartwig amination of aryl iodides. wuxiapptec.comnrochemistry.comnih.gov

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, such as the Ullmann condensation, serve as important alternatives to palladium-based methods, particularly for forming C-N, C-O, and C-S bonds. beilstein-journals.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost and different reactivity profile of copper. Copper(I) salts, often in the presence of a ligand like 1,10-phenanthroline, can effectively couple this compound with nucleophiles such as alcohols, phenols, and nitrogen-containing heterocycles. nih.govnih.gov For instance, conditions developed for the C-N coupling of iodoazoles with pyridinones could be adapted for the N-arylation of various heterocycles using this compound. nih.gov

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis, offering a more economical alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity of this compound in such transformations is of significant interest for the construction of complex heterocyclic molecules.

Nickel catalysts, often in the form of Ni(0) or Ni(II) complexes, are effective for a variety of coupling reactions. For instance, nickel-catalyzed homocoupling of aryl halides has been utilized to produce polyphenylenes and other polymers. nih.gov While some iodopyridines have shown limited success in these homocoupling reactions, the specific reactivity of this compound is influenced by its electronic and steric properties. nih.gov Reductive cross-coupling reactions, which pair two different electrophiles in the presence of a nickel catalyst and a reductant like zinc or manganese, provide a valuable method for bond formation without the need for pre-formed organometallic reagents. cas.cn These reactions often proceed through catalytic cycles involving various nickel oxidation states, from Ni(0) to Ni(IV). oaepublish.com

In the context of this compound, nickel catalysis can facilitate its coupling with a range of partners. For example, a nickel-catalyzed reductive cross-coupling has been developed between aryl iodides and difluoromethyl 2-pyridyl sulfone, demonstrating the formation of a C(sp²)–C(sp²) bond through selective C(sp²)–S bond cleavage. cas.cn This highlights the potential for this compound to act as the aryl iodide partner in similar transformations. The choice of ligand is crucial in these reactions, with systems like Ni(dtbbpy)Br₂ in combination with a cocatalyst being effective for cross-electrophile couplings. nih.gov Furthermore, nickel(II) iodide has been shown to catalyze the [3+2] cross-coupling of aziridines with isocyanates, showcasing the diverse reactivity of nickel catalysts. organic-chemistry.org

A specific example of a nickel-catalyzed reaction involving a related compound is the coupling of 2-halophenol derivatives, where a Ni(II) aryl intermediate, formed from the oxidative addition of Ni(0) to the aryl halide, is a key active species. oaepublish.com This suggests a plausible pathway for the activation of this compound in nickel-catalyzed cross-coupling reactions.

Table 1: Examples of Nickel-Catalyzed Reactions

| Reactants | Catalyst System | Product Type | Reference |

| Aryl Iodides, Difluoromethyl 2-pyridyl sulfone | NiCl₂, dppp, Zn | Biaryls | cas.cn |

| Aryl Halides, Alkyl Halides | (dtbbpy)NiIIBr₂, CoII(Pc), TDAE | Cross-coupled products | nih.gov |

| Aziridines, Isocyanates | NiI₂ | Iminooxazolidines | organic-chemistry.org |

| 2-Halophenol derivatives | (bpy)Ni, Mn | Coupled products | oaepublish.com |

Mechanistic Studies of Catalytic Cycles and Ligand Effects

The mechanism of nickel-catalyzed cross-coupling reactions is complex and can proceed through various catalytic cycles, often involving Ni(0), Ni(I), Ni(II), and even Ni(III) and Ni(IV) intermediates. oaepublish.comnih.gov The specific pathway is highly dependent on the substrates, the ligand, and the reaction conditions.

A common mechanistic pathway begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex then undergoes oxidative addition with an aryl halide, such as this compound, to form a Ni(II)-aryl intermediate. oaepublish.comnih.gov This step is often crucial and can be influenced by the steric and electronic properties of both the aryl halide and the nickel catalyst. For sterically hindered substrates, oxidative addition can be challenging. nih.gov

Following oxidative addition, the mechanism can diverge. In traditional cross-coupling reactions, a transmetalation step with an organometallic reagent occurs, followed by reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. oaepublish.com However, in reductive cross-coupling reactions involving two electrophiles, the pathway is different. The Ni(II)-aryl intermediate may react with the second electrophile, often through a single-electron transfer (SET) process, generating a radical intermediate. nih.gov

The role of ligands is paramount in controlling the reactivity and selectivity of the nickel catalyst. Ligands such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives are commonly used and can stabilize the various nickel oxidation states within the catalytic cycle. mdpi.comoaepublish.com The ligand can influence the rate of oxidative addition, reductive elimination, and can also prevent catalyst decomposition. mit.edu For example, in some systems, a combination of a strong donor ligand like an N-heterocyclic carbene (IPr) and a π-accepting ligand like triphenyl phosphite (B83602) can be optimal. mit.edu The electronic structure of the nickel complex, which is modulated by the ligand, can have a profound impact on the reaction's outcome. Studies on (terpyridine)Ni-alkyl complexes have shown that the ligand can be redox-active, participating directly in the electron transfer processes of the catalytic cycle. lehigh.edu

Mechanistic investigations often employ techniques such as deuterium (B1214612) labeling and the study of stoichiometric reactions of proposed intermediates to elucidate the reaction pathway. nih.gov These studies have revealed that for some nickel-catalyzed reactions, a radical chain process may be operative, particularly with nitrogen-based ligands. nih.gov The nature of the radical intermediates, whether they are "cage-escaped" or solvent-caged, is also a key area of investigation. oaepublish.com

Table 2: Key Mechanistic Steps in Nickel-Catalyzed Cross-Coupling

| Mechanistic Step | Description | Influencing Factors | Reference |

| Catalyst Activation | Reduction of Ni(II) precatalyst to active Ni(0) species. | Reductant (e.g., Zn, Mn), additives. | nih.gov |

| Oxidative Addition | Reaction of Ni(0) with the aryl halide to form a Ni(II)-aryl intermediate. | Substrate sterics/electronics, ligand. | oaepublish.comnih.gov |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Ni(II) center. | Nature of the organometallic reagent. | oaepublish.com |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Ni(0) catalyst. | Ligand properties, steric hindrance. | mit.edu |

| Single-Electron Transfer (SET) | Electron transfer to or from a nickel intermediate, often generating radical species. | Ligand, substrate electronics. | nih.govlehigh.edu |

C-H Functionalization Strategies Involving this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov For heterocyclic compounds like this compound, C-H activation provides a direct route to introduce new functional groups onto the pyridine ring.

In directed C-H activation, a functional group on the substrate coordinates to the metal catalyst, directing the activation to a specific C-H bond, typically in the ortho position. nih.gov While the ethoxy group in this compound is a relatively weak directing group, the pyridine nitrogen itself can act as a directing group. However, the strong coordination of the pyridine nitrogen to the metal center can sometimes hinder catalysis. nih.gov

To overcome this, various strategies have been developed. One approach involves the use of a transient directing group. Another strategy utilizes the Lewis acidity of a ligand attached to the metal center to coordinate the pyridine nitrogen, thereby directing the metal to the ortho C-H bond. nih.gov For example, an iridium complex with a Lewis acidic boryl ligand has been used for the ortho-regiospecific C-H activation of pyridines. nih.gov

Palladium-catalyzed C-H functionalization is also a widely studied area. For instance, the direct diarylation of pyridines has been achieved using a transient activator strategy, where an in situ generated N-methylpyridinium salt undergoes arylation at the 2- and 6-positions. nih.gov While this demonstrates functionalization at positions adjacent to the nitrogen, the presence of the ethoxy and iodo substituents on this compound would significantly influence the regioselectivity of such a reaction.

Oxidative C-H coupling reactions involve the formation of a new bond between two C-H bonds, or a C-H bond and another nucleophile, under oxidative conditions. rsc.orgsioc-journal.cn These reactions often proceed via a C-H activation step followed by coupling and reoxidation of the catalyst.

Palladium-catalyzed oxidative coupling of C-H bonds with organometallic reagents is a significant area of research. rsc.org In the context of this compound, this could involve the coupling of a C-H bond on the pyridine ring with an organometallic partner. The regioselectivity of such a reaction would be a key challenge.

Furthermore, dual catalytic systems that combine transition metal C-H activation with visible-light photocatalysis have emerged as a powerful tool. beilstein-journals.org These systems can enable reactions to proceed under milder conditions. For example, the combination of ruthenium-catalyzed C-H activation and photoredox catalysis has been used for the ortho-olefination of phenol (B47542) derivatives bearing a pyridine directing group. beilstein-journals.org While not directly involving this compound, this methodology highlights the potential for activating C-H bonds on pyridine-containing molecules.

Radical and Organometallic Reactions

Pyridyl radicals are versatile intermediates in organic synthesis. rsc.org The generation of a pyridyl radical from this compound could potentially be achieved through several methods, including single-electron transfer (SET) from a reductant or a photocatalyst to the C-I bond.

Once generated, the 3-(2-ethoxypyridyl) radical would be a nucleophilic radical, and its reactivity would be dictated by the electronic properties of the pyridine ring. The electron-donating ethoxy group would enhance the nucleophilicity of the radical. These radicals can participate in a variety of reactions, including addition to alkenes and alkynes, and coupling with other radical species. nih.gov

The reactivity of pyridyl radicals can be influenced by the reaction medium. For example, the use of hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can modulate the electrophilicity of the pyridyl radical, leading to divergent chemoselectivity. nih.gov

Photochemical methods offer a mild way to generate pyridyl radicals. For instance, N-pyridyl radical cations can be generated from Katritzky salts via a light-induced, base-promoted homolytic cleavage of the C-N bond. rsc.org These radical cations can then participate in subsequent reactions, such as hydrogen atom transfer (HAT) processes to generate other radical species. rsc.org While this specific example does not start from this compound, it illustrates a general strategy for accessing pyridyl radical reactivity.

Organometallic Reagents Derived from this compound (e.g., Lithiation, Grignard Formation)

This compound serves as an excellent precursor for the generation of valuable organometallic reagents. The carbon-iodine bond is the most reactive among carbon-halogen bonds for undergoing halogen-metal exchange, a key step in the formation of organolithium and Grignard reagents. libretexts.orglibretexts.org This reactivity allows for the selective transformation of the iodopyridine into a potent carbon nucleophile.

Lithiation: The direct conversion of this compound to its corresponding lithiated species, 2-ethoxy-3-lithiopyridine, can be achieved by treatment with an organolithium reagent, typically n-butyllithium (n-BuLi). These reactions are generally conducted at low temperatures in aprotic solvents like tetrahydrofuran (B95107) (THF) to prevent side reactions. msu.edu The resulting organolithium compound is highly reactive and can be used immediately in subsequent reactions with various electrophiles. msu.edubdu.ac.in

Grignard Reagent Formation: The corresponding Grignard reagent, (2-ethoxy-3-pyridyl)magnesium halide, is formed by reacting this compound with magnesium metal, often in a solvent like THF or diethyl ether which is essential for stabilizing the reagent. libretexts.orglibretexts.orgleah4sci.com Alternatively, "turbo" Grignard reagents, such as i-PrMgCl·LiCl, can be used for in-situ halogen-magnesium exchange with the iodopyridine substrate. nih.gov This method is often milder and demonstrates wide functional group tolerance. nih.gov The reactivity of the C-Mg bond in Grignard reagents is somewhat less than that of the C-Li bond in organolithiums, which can be advantageous for certain synthetic applications. msu.edu

Table 1: Formation of Organometallic Reagents from Iodopyridine Precursors

| Organometallic Type | Typical Reagent(s) | Common Solvents | Key Considerations | Reference |

|---|---|---|---|---|

| Organolithium | n-Butyllithium (n-BuLi), sec-Butyllithium, tert-Butyllithium | Tetrahydrofuran (THF), Diethyl ether, Hexane, Pentane | Requires low temperatures (e.g., -78 °C) and inert atmosphere; highly reactive. | libretexts.orgmsu.edu |

| Grignard Reagent | Magnesium (Mg) metal, i-PrMgCl·LiCl (Turbo Grignard) | Tetrahydrofuran (THF), Diethyl ether | Requires dry, aprotic solvents; ether coordination stabilizes the reagent. | libretexts.orglibretexts.orgnih.gov |

Mechanistic Pathways of Organometallic Transformations

Organometallic reagents derived from this compound are potent carbon nucleophiles due to the polarized carbon-metal bond. libretexts.orgmsu.edu Their reactions are characterized by several mechanistic pathways, depending on the substrate and reaction conditions.

The most fundamental reaction involves the nucleophilic attack on an electrophilic center. bdu.ac.in For instance, Grignard and organolithium reagents readily add to carbonyl groups in aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an aqueous workup. msu.eduleah4sci.com

In modern organic synthesis, these organometallic pyridyl reagents are frequently employed in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. A generalized catalytic cycle for such a reaction, for example a Suzuki-Miyaura coupling, involves three primary steps:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of an aryl or vinyl halide.

Transmetalation: The organometallic reagent (e.g., (2-ethoxy-3-pyridyl)magnesium halide or a corresponding boronic acid derivative) transfers its organic group to the metal center of the catalyst complex, displacing the halide. sumitomo-chem.co.jp

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the catalyst, forming the final product and regenerating the active catalyst. beilstein-journals.org

The precise mechanism can be more complex. For instance, some cross-coupling reactions may proceed through a single-electron transfer (SET) pathway rather than a purely two-electron process, which can influence the reaction's stereochemical outcome. acs.org In copper-catalyzed systems, the mechanism can involve various oxidation states of the metal, such as Cu(I), Cu(II), and Cu(III), and may proceed through radical intermediates. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. Theoretical calculations provide deep insights into reaction mechanisms, electronic structure, and selectivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful quantum chemistry method used to study reaction pathways and predict selectivity. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, DFT can map the potential energy surface of a reaction. This allows researchers to determine activation barriers (ΔG≠) and reaction energies, thereby identifying the most favorable mechanistic pathway. sumitomo-chem.co.jpmdpi.com

For reactions involving species like this compound, DFT calculations can distinguish between proposed mechanisms, such as a concerted versus a stepwise radical-mediated pathway. mdpi.com The choice of the functional (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for obtaining accurate results and should be carefully selected based on the system being studied. sumitomo-chem.co.jpresearchgate.netresearchgate.net DFT has been successfully used to study complex organometallic transformations, including the transmetalation step in Suzuki coupling reactions, providing detailed energetic profiles. sumitomo-chem.co.jp In a study on a related N-(1-ethoxyvinyl)pyridinium salt, DFT calculations accurately predicted the molecule's global energy minimum conformation, which was nearly identical to the structure observed experimentally via X-ray crystallography. nih.gov

Table 2: Common DFT Functionals for Mechanistic Studies

| Functional | Type | Typical Application | Reference |

|---|---|---|---|

| B3LYP | Hybrid GGA | General purpose for geometries and energies. | researchgate.netresearchgate.net |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. Often used for mechanistic studies. | mdpi.com |

| CAM-B3LYP | Long-Range Corrected Hybrid | Well-suited for charge-transfer excitations and calculating nonlinear optical properties. | researchgate.net |

Modeling of Electronic Structure and Reactivity Descriptors

Theoretical modeling provides fundamental insights into the electronic structure of this compound, which governs its reactivity. Key properties and descriptors can be calculated using DFT methods to predict how the molecule will behave in a chemical reaction. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule indicates the likely sites for nucleophilic and electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. This provides a guide to where electrostatic interactions and reactions with charged species will occur.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net

Table 3: Key Reactivity Descriptors from Computational Modeling

| Descriptor | Information Provided | Relevance |

|---|---|---|

| HOMO/LUMO Energies | Indicate electron-donating/accepting ability. | Predicts sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for electrostatic interaction. | Predicts regions susceptible to attack by charged reagents. |

| Natural Bond Orbital (NBO) Charges | Quantifies charge distribution on each atom. | Helps understand bond polarity and reactive sites. |

Prediction of Reaction Outcomes and Catalytic Performance

Beyond elucidating mechanisms, computational chemistry is increasingly used to predict the outcomes of unknown reactions. Modern machine learning (ML) approaches, trained on large datasets of experimental reactions, are emerging as powerful tools for this purpose. nih.govnih.gov

These ML models can predict the major product of a reaction by analyzing the structures of the reactants and reagents. nih.gov This data-driven approach has been successfully applied to predict the outcomes of complex transformations, including Suzuki-Miyaura couplings involving pyridyl bromides. nih.gov Some models can even predict reaction yields or catalytic performance, helping to identify optimal reaction conditions and catalysts without extensive experimental screening. researchgate.net

More advanced models, such as the one named Reactron, go a step further by predicting not just the final product but also the entire mechanistic pathway, tracking the movement of electrons from reactants to products. arxiv.org Such tools have the potential to significantly accelerate the discovery of new reactions and the design of efficient synthetic routes. arxiv.org For a molecule like this compound, these predictive models could be used to screen potential coupling partners and catalysts, prioritizing experiments that are most likely to succeed.

Compound Index

Applications of 2 Ethoxy 3 Iodopyridine As a Versatile Building Block in Organic Synthesis

Construction of Substituted Pyridine (B92270) Derivatives

The presence of both an ethoxy group and an iodine atom on the pyridine ring allows for a range of selective transformations, enabling the synthesis of pyridines with multiple and diverse functional groups.

The synthesis of polysubstituted pyridines is a key objective for chemists exploring new bioactive molecules and materials. core.ac.uk Halogenated pyridines, such as 2-ethoxy-3-iodopyridine, serve as excellent precursors for creating these complex structures. researchgate.netnih.gov The iodine at the C-3 position is particularly useful for introducing a wide variety of substituents via well-established cross-coupling reactions.

Research has demonstrated that highly functionalized, pentasubstituted pyridines can be generated from precursors like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov This highlights the general strategy of using polyhalogenated pyridines as platforms for sequential, regioselective functionalization. In the case of this compound, the iodo group can be targeted first, for example, through a Sonogashira or Suzuki coupling. Subsequently, the pyridine ring can undergo further functionalization, such as metallation at a different position, to introduce additional groups. This stepwise approach allows for the controlled construction of poly-functionalized pyridine derivatives that would be difficult to access through other methods. researchgate.net

A significant challenge in pyridine chemistry is controlling the position at which new functional groups are introduced. chemistryviews.org this compound and its analogues have proven instrumental in overcoming this challenge, particularly through the generation of reactive pyridyne intermediates. chemistryviews.orgresearchgate.net

Studies on the related compound, 3-chloro-2-ethoxypyridine (B70323), have shown that treatment with a strong base can lead to the formation of a highly reactive 2-ethoxy-3,4-pyridyne intermediate. chemistryviews.orgresearchgate.net This intermediate is not isolated but is trapped in situ by various nucleophiles and electrophiles. This strategy allows for a regioselective difunctionalization across the C-3 and C-4 positions of the pyridine ring. The process involves an initial lithiation or magnesiation followed by elimination, generating the pyridyne, which then reacts to yield the 3,4-disubstituted product in moderate to good yields. chemistryviews.org This methodology provides reliable access to a diverse range of substituted pyridines that are otherwise difficult to synthesize. researchgate.net

Table 1: Examples of Regioselective Difunctionalization via Pyridyne Intermediates Based on reactions of related 2-alkoxy-3-halopyridines which generate a 3,4-pyridyne intermediate.

| Starting Material Analogue | Reagents | Trapping Reagent / Electrophile | Product Type |

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi, 2. RMgBr·LiCl | Grignard Reagent / Various Electrophiles | 3,4-Difunctionalized Pyridine |

| 2-Ethoxy-3-chloropyridine | t-BuLi | Furan | Diels-Alder Adduct researchgate.net |

| 2-Methoxy-3-chloropyridine | t-BuLi | Furan | Diels-Alder Adduct researchgate.net |

| 2-Isopropoxy-3-chloropyridine | t-BuLi | Furan | Diels-Alder Adduct researchgate.net |

Precursor for Fused Heterocyclic Ring Systems

The functional handles on this compound make it an ideal starting point for annulation reactions, where additional rings are fused onto the pyridine framework to create bicyclic and multicyclic systems. These fused heterocycles are prominent in medicinal chemistry and materials science. ias.ac.in

Annulation reactions are powerful tools for building molecular complexity rapidly. The combination of the iodine atom, suitable for coupling reactions, and the existing pyridine ring in this compound facilitates the construction of fused systems. For instance, a common strategy involves a palladium-catalyzed coupling reaction, such as a Sonogashira coupling with a terminal alkyne, at the C-3 position. The resulting 3-alkynylpyridine derivative can then undergo an intramolecular cyclization (heteroannulation) to form a new fused ring, such as a furo[3,2-b]pyridine (B1253681) or pyrrolo[3,2-b]pyridine. researchgate.netias.ac.in

Detailed studies on related systems describe one-pot Sonogashira coupling/heteroannulation sequences to efficiently generate these fused scaffolds. researchgate.net The ability to perform successive regioselective metalations on the resulting fused system allows for even further functionalization, leading to polyfunctionalized fused heterocycles. researchgate.net

Pyridinones are a class of heterocyclic compounds that are structurally important and generally stable. thieme-connect.de Synthetic routes to pyridinones often involve the cyclization of appropriately substituted precursors. While direct synthesis from this compound is not extensively detailed, its structure is highly relevant. For example, a general synthesis of a 2-ethoxy-pyridin-4(1H)-one involves the reaction of an ethyl propynoate (B1239298) derivative with an acetonitrile (B52724) derivative in the presence of sodium ethoxide. thieme-connect.de

This compound can serve as a precursor to the necessary substituted pyridines for such cyclizations. By first using the iodine handle to introduce a side chain capable of cyclization (e.g., via a Suzuki or Stille coupling), the resulting intermediate can then be subjected to conditions that promote ring closure to form a pyridinone or a related bicyclic heterocycle. This multi-step approach leverages the versatility of the starting material to access complex heterocyclic systems.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in methodological studies, this compound and its close analogues serve as key intermediates in the total synthesis of complex, biologically active molecules. mountainscholar.org The ability to introduce functionality in a controlled and regioselective manner makes these building blocks indispensable for constructing intricate molecular targets.

A prominent example is the use of the related compound, 3-chloro-2-ethoxypyridine, in the synthesis of a key intermediate for (±)-paroxetine, a widely used antidepressant drug. chemistryviews.org The synthesis utilized the 3,4-pyridyne methodology to efficiently construct the core of the molecule. chemistryviews.org Similarly, other halogenated pyridines, such as 2,3-dichloro-5-iodopyridine (B1321507), have been employed as intermediates in the preparation of potent herbicides. google.com These examples underscore the practical importance of this compound as a building block, providing a reliable pathway to valuable and complex organic molecules.

Total Synthesis of Natural Products Incorporating Pyridine Moieties

A comprehensive review of the scientific literature and patent databases did not yield specific examples of the direct application of this compound in the total synthesis of natural products containing pyridine moieties. While the compound is a versatile synthetic intermediate, its documented utility is predominantly in the construction of synthetic bioactive molecules and advanced intermediates rather than in the total synthesis of naturally occurring compounds.

Elaboration into Advanced Synthetic Intermediates

This compound serves as a key precursor for the synthesis of a variety of advanced synthetic intermediates, particularly those intended for the development of pharmaceutically active compounds. The presence of the ethoxy group at the 2-position and the iodine atom at the 3-position allows for a range of selective chemical manipulations, including metal-halogen exchange and cross-coupling reactions. These transformations enable the introduction of diverse functionalities onto the pyridine core, paving the way for the assembly of highly substituted and complex molecular scaffolds.

One of the primary applications of this compound is in the synthesis of substituted oxindole (B195798) derivatives, which have been investigated as vasopressin receptor ligands. In a representative synthesis, this compound undergoes a Grignard exchange reaction to form a pyridylmagnesium reagent. This intermediate is then coupled with other building blocks to construct the final complex molecule.

Furthermore, derivatives of this compound, such as 5-bromo-2-ethoxy-3-iodopyridine, are crucial intermediates in the synthesis of kinase inhibitors. The synthetic route to this key intermediate involves the diazotization of 5-bromo-2-ethoxypyridin-3-amine (B1523255) followed by a Sandmeyer-type reaction with potassium iodide. This di-halogenated pyridine can then undergo selective cross-coupling reactions at the more reactive iodo-position.

The elaboration of this compound and its derivatives into more complex intermediates is often achieved through modern synthetic methodologies, including continuous flow chemistry. For instance, the preparation of 4-(4-chlorophenyl)-2-ethoxy-3-iodopyridine has been demonstrated, showcasing the utility of this building block in creating highly functionalized pyridine systems.

Below are tables detailing some of the key transformations involving this compound and its derivatives into advanced synthetic intermediates.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | 1. Ethylmagnesium bromide, THF, 15-22°C | 2-Ethoxy-3-pyridylmagnesium bromide | Not Reported | |

| 5-Bromo-2-ethoxypyridin-3-amine | 1. conc. HCl, H₂O, 0°C2. NaNO₂, 0°C, 30 min3. KI, H₂O, 0°C to rt | 5-Bromo-2-ethoxy-3-iodopyridine | Not Reported | |

| 3-Chloro-2-ethoxypyridine | 1. n-Butyllithium, (4-chlorophenyl)magnesium bromide, sealed tube2. Iodine | 4-(4-Chlorophenyl)-2-ethoxy-3-iodopyridine | 50% |

Relevance in Medicinal Chemistry and Drug Discovery

Utilization as a Pharmaceutical Intermediate

2-Ethoxy-3-iodopyridine is primarily recognized as a key pharmaceutical intermediate. chemblink.comsigmaaldrich.com Intermediates are the molecular building blocks used in the multi-step synthesis of active pharmaceutical ingredients (APIs). This compound is classified as a heterocyclic building block, specifically an iodopyridine, which is a category of reagents frequently used in the construction of more complex drug candidates. bldpharm.com Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The compound is commercially available and is used in research and development for creating new chemical entities. sigmaaldrich.comvsnchem.com

Scaffold-Hopping and Diversity-Oriented Synthesis Using Pyridine (B92270) Cores

In modern drug discovery, strategies like scaffold-hopping and diversity-oriented synthesis (DOS) are employed to explore new chemical space and identify novel drug candidates. researchgate.netuniroma1.it Scaffold-hopping involves replacing the core structure (scaffold) of a known active compound with a structurally different one while retaining its biological activity. uniroma1.it This can lead to compounds with improved properties, such as better metabolic stability or fewer side effects. nih.gov Pyridine rings are often used as alternative scaffolds in these approaches. nih.govresearchgate.net

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules from a common starting material. researchgate.net this compound is an ideal starting point for such a strategy. The pyridine core acts as the foundational scaffold, while the reactive iodine atom serves as a handle for introducing a wide array of substituents through various chemical reactions. This allows for the rapid generation of a large number of distinct pyridine derivatives, increasing the probability of discovering compounds with desired biological activities. whiterose.ac.uk

Role in the Development of Bioactive Compounds

The true value of this compound is demonstrated in its application as a precursor for molecules designed to interact with specific biological systems.

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In drug discovery, ligands are designed to bind to targets like proteins or nucleic acids to modulate their function. The synthesis of novel ligands often involves the use of versatile building blocks like substituted pyridines. souralgroup.comrsc.org The functional groups on this compound—the basic nitrogen in the pyridine ring, the ethoxy group, and the reactive iodo-substituent—provide multiple points for modification. The iodine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings), which are fundamental tools for medicinal chemists to build complex ligands. nih.gov By strategically altering the groups attached to the pyridine core, chemists can fine-tune the binding affinity and selectivity of the resulting ligands for their intended biological targets. souralgroup.com

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways. thno.org Dysregulation of tyrosine kinase activity is implicated in the growth and proliferation of many cancers, making them a major target for anticancer drug development. thno.orgresearchgate.net Many approved tyrosine kinase inhibitors (TKIs) incorporate heterocyclic scaffolds, including pyridine and pyrimidine (B1678525) rings, in their structures. researchgate.net The pyridine moiety can form crucial hydrogen bonds and other interactions within the ATP-binding site of the kinase.

This compound serves as a valuable precursor for the synthesis of such inhibitors. googleapis.com Its structure can be elaborated through synthetic reactions to build the complex molecular architectures required for potent and selective kinase inhibition. For example, the iodo-group can be replaced with a larger, functionalized aromatic or heteroaromatic system, a common feature in many TKI pharmacophores.

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a compound's structure to understand how these changes affect its biological activity. wikipedia.org This process allows chemists to optimize a "hit" compound into a "lead" and eventually into a drug candidate by enhancing potency and selectivity while minimizing toxicity. acs.orgdigitellinc.com

This compound is an excellent tool for conducting SAR studies. The reactivity of the iodo-substituent allows for the straightforward synthesis of a series of analogues where the group at the 3-position of the pyridine ring is varied. nih.gov For instance, by performing a series of different Suzuki coupling reactions on this compound, a library of compounds with diverse substituents at the 3-position can be generated. Each of these new derivatives is then tested for biological activity. By comparing the activity across the series, researchers can deduce which chemical properties (e.g., size, electronics, hydrogen bonding capacity) at that position are critical for the desired biological effect. gu.senih.govservice.gov.uk This systematic approach provides critical insights for designing more effective therapeutic agents.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 766557-60-2 | chemblink.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₇H₈INO | sigmaaldrich.combldpharm.comvsnchem.com |

| Molecular Weight | 249.05 g/mol | sigmaaldrich.combldpharm.com |

| MDL Number | MFCD00234318 | sigmaaldrich.combldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage | Keep in dark place, inert atmosphere, room temperature | bldpharm.com |

| Hazard Class | Acute Toxicity 4 (Oral) | sigmaaldrich.comsigmaaldrich.com |

Future Research Directions and Emerging Trends

The continued exploration of 2-ethoxy-3-iodopyridine is driven by its potential as a versatile building block in various chemical sectors. Future research is poised to focus on enhancing its synthesis, understanding its reactivity, and expanding its applications through innovative and sustainable methodologies.

Patent Landscape and Industrial Synthesis Considerations

Analysis of Patented Synthetic Routes to 2-Ethoxy-3-iodopyridine and its Analogs

The synthesis of this compound and its structurally related analogs is a subject of interest within pharmaceutical and agrochemical research, leading to the development of several patented synthetic methodologies. These routes often commence from readily available substituted pyridines and employ various strategies to introduce the ethoxy and iodo groups at the 2 and 3 positions, respectively.

A common precursor in the synthesis of related compounds is 2-chloro-3-iodopyridine (B15675). googleapis.comgccpo.org One patented method describes the synthesis of 3-iodo-2-((4-methoxybenzyl)oxy)pyridine, an analog where the ethoxy group is replaced by a substituted benzyloxy group. The synthesis involves the reaction of 2-chloro-3-iodopyridine with (4-methoxyphenyl)methanol in the presence of a strong base, potassium tert-butoxide, in tetrahydrofuran (B95107) (THF) at elevated temperatures. googleapis.com This nucleophilic substitution of the chlorine atom with an alkoxide is a fundamental approach that can be adapted for the synthesis of this compound by using sodium ethoxide.

Another prevalent strategy involves the introduction of the iodine atom at a later stage of the synthesis through a halogen-lithium exchange followed by quenching with an iodine source. For example, a patented route for the synthesis of 3-(5-bromo-2-ethoxypyridin-3-yl)oxetan-3-ol starts from 5-bromo-2-ethoxy-3-iodopyridine. google.com This starting material is treated with butyllithium (B86547) at a low temperature (-78 °C) to replace the iodine atom with lithium, which is then reacted with an electrophile (oxetan-3-one). google.com This indicates that a plausible route to this compound itself could involve the lithiation of a precursor like 2-ethoxypyridine (B84967) followed by iodination. Similarly, the synthesis of 2,3-dichloro-5-iodopyridine (B1321507) is achieved by lithiating 5-bromo-2,3-dichloropyridine (B1281206) and subsequently reacting the intermediate with molecular iodine (I₂). google.com

Metalation of an ethoxy-substituted pyridine (B92270) is another key strategy. The direct metalation of 2-ethoxy-3-chloropyridine has been explored as a route to functionalized pyridines. uni-muenchen.de This approach, if followed by a reaction with an iodine electrophile, presents a direct pathway to the target compound.

Furthermore, the synthesis of halogenated pyridine intermediates is well-documented. For instance, 2-amino-5-bromo-3-iodopyridine (B1270907) is prepared from 2-aminopyridine (B139424) through a sequence of bromination using N-bromosuccinimide (NBS) and subsequent iodination. ijssst.info While this specific example involves an amino group, the general principle of sequential halogenation is a viable strategy in the synthesis of halo-pyridine building blocks.

The table below summarizes key features of patented synthetic routes applicable to this compound and its analogs.

| Starting Material | Key Transformation | Reagents | Product Type | Reference |

| 2-Chloro-3-iodopyridine | Nucleophilic Substitution (Etherification) | (4-methoxyphenyl)methanol, Potassium tert-butoxide, THF | 2-Alkoxy-3-iodopyridine Analog | googleapis.com |

| 5-Bromo-2-ethoxy-3-iodopyridine | Lithium-Halogen Exchange & Electrophilic Addition | n-Butyllithium, Oxetan-3-one | Functionalized 2-Ethoxy-3-pyridyl Analog | google.com |

| 5-Bromo-2,3-dichloropyridine | Lithiation & Iodination | n-Butyl lithium, I₂ | Dichloro-iodopyridine Analog | google.com |

| 2-Aminopyridine | Sequential Bromination & Iodination | NBS, Iodine | Amino-bromo-iodopyridine Analog | ijssst.info |

| 2-Ethoxy-3-chloropyridine | Metalation | Not specified | Functionalized 2-Ethoxypyridine | uni-muenchen.de |

Process Optimization for Scale-Up Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production necessitates significant process optimization to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include enhancing reaction yields, minimizing reaction times, and simplifying purification processes.

A significant advancement in the production of substituted pyridines is the use of continuous flow chemistry. researchgate.net This technology offers superior control over reaction parameters such as temperature and mixing, which is crucial for highly reactive intermediates like organolithium species. A study on the lithiation of 2,3-dihalopyridines demonstrated that continuous flow processing could selectively generate specific lithiated intermediates by precisely controlling the residence time and temperature. researchgate.net This method not only improves safety by minimizing the accumulation of hazardous reagents but also demonstrates impressive space-time yields, making it highly suitable for large-scale manufacturing. researchgate.net